5-nitro-2,3-dihydro-1H-inden-2-amine
Overview
Description
5-nitro-2,3-dihydro-1H-inden-2-amine is a compound with the molecular formula C9H10N2O2 . It is also known as 5-NITRO-INDAN-2-YLAMINE HYDROCHLORIDE and 2-Amino-5-nitroindan hydrochloride . The compound has a molecular weight of 214.65 g/mol .
Synthesis Analysis
The synthesis of this compound and related compounds has been discussed in several studies . For instance, aminoindanes, which are structurally similar to this compound, were first synthesized for medical use, such as anti-Parkinsonian drugs . A process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a derivative of 2-aminoindan, has been patented .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES stringC1C(CC2=C1C=CC(=C2)N+[O-])N.Cl
. This compound contains an indane core, which is a fused bicyclic structure consisting of a benzene ring and a pentane ring . Physical and Chemical Properties Analysis
The compound this compound has a molecular weight of 214.65 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of the compound is 214.0509053 g/mol .Scientific Research Applications
Synthesis of Pyrimidine-Containing Compounds : Research demonstrates the synthesis of new compounds involving 5-nitro-2,3-dihydro-1H-inden-2-amine. These compounds have potential synthetic and pharmacological interest, highlighting their broad applicability in chemical synthesis (Kochia et al., 2019).
Graphene-Based Catalysts : A study discusses the reduction of nitro compounds to amines, which is a significant transformation in organic chemistry. This process is crucial for the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. The use of graphene-based catalysts in these reactions offers benefits like high catalytic prowess and recovery (Nasrollahzadeh et al., 2020).
Microwave-Assisted Amination : A microwave-assisted, regioselective amination reaction of 5-nitro-2-chlorobenzoic acid with a diverse range of amines has been developed, yielding compounds of interest as potential drugs and useful building blocks (Baqi & Müller, 2007).
Reductive Chemistry for Novel Compounds : Research demonstrates the selective toxicity of certain bioreductive drugs, highlighting the enzymatic reduction of nitro groups to corresponding amines or hydroxylamines. This insight is valuable in the development of novel drugs (Palmer et al., 1995).
Antioxidant and Anticancer Activity : A series of new urea and thiourea compounds derived from 2,3-dihydro-1H-inden-1-amine have been synthesized and evaluated for their antioxidant activity. Some compounds exhibited potential activity in antioxidant assays, indicating their potential in therapeutic applications (Chandrasekhar et al., 2020).
Catalytic Performance in Amine Syntheses : A study reports the significant boost in efficiency of Pd nanoparticles for the reduction of nitro compounds to primary amines when supported by g-C3N4 nanosheets. This finding is crucial for the environmentally benign production of amine compounds (Xu et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s boiling point is 3431°C at 760mmHg, and it has a flash point of 1613°C . These properties may influence the compound’s bioavailability.
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s vapor pressure is 509E-05mmHg at 25°C , suggesting that temperature could influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which 5-Nitro-2,3-dihydro-1H-inden-2-amine is a part of, possess various biological activities . They interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRSLNMEVGJERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460612 | |
Record name | 5-nitro-2,3-dihydro-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212845-77-7 | |
Record name | 5-nitro-2,3-dihydro-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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